2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is an organic compound with the molecular formula C13H19N3O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an amino group and a benzyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide typically involves the reaction of 3-amino-1-benzylpyrrolidine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated acid. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the acetamide moiety can produce primary amines.
Scientific Research Applications
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is not well-characterized. its structure suggests that it could interact with biological targets such as enzymes or receptors. The amino group and the benzyl group may facilitate binding to these targets, potentially leading to inhibition or activation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpentan-2-yl)pyridin-3-amine: This compound features a pyridine ring instead of a pyrrolidine ring.
Pyrazolo[3,4-d]pyrimidin-4-ol: This compound contains a pyrazole and pyrimidine ring system.
Ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate: This compound is structurally similar but contains an ester group instead of an acetamide group.
Uniqueness
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(3-amino-1-benzylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H19N3O/c14-12(17)8-13(15)6-7-16(10-13)9-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H2,14,17) |
InChI Key |
JVSAROBXPSFJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(CC(=O)N)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.